Xantphos PD G3

Catalog No.
S928869
CAS No.
1445085-97-1
M.F
C52H46NO4P2PdS-
M. Wt
949.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xantphos PD G3

CAS Number

1445085-97-1

Product Name

Xantphos PD G3

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C52H46NO4P2PdS-

Molecular Weight

949.4 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

JIMOHYWEUIAPAA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Negishi Cross-Coupling Reaction

Aminocarbonylation of Heteroaryl Bromides

Coupling between Polyglycosyl Thiols and Aglycon Halides

Molecular Structure Analysis

The structure of Xantphos PD G3 features a central palladium (Pd) atom bound to two bulky ligand groups: a biphenyl-based xantphos ligand and a chloride (Cl) [, ]. The xantphos ligand provides electron donation to the Pd center, making it more reactive towards coupling partners. The chloride can be readily displaced by substrates in the reaction mixture, allowing for the formation of the active catalyst [].


Chemical Reactions Analysis

Xantphos PD G3 excels in promoting a wide range of cross-coupling reactions, forming new carbon-carbon (C-C) bonds between various organic fragments. Here are some notable examples:

  • Negishi Cross-coupling: This reaction couples organozinc reagents (RZnX) with organic halides (RX) to form C-C bonds. Xantphos PD G3 has been successfully employed in the synthesis of complex natural products like palmerolides.
RZnX + RX -> RR + ZnXCl (Equation 1)
  • Suzuki-Miyaura Coupling: This reaction combines boronic acids (R-B(OH)2) with organic halides (RX) to form C-C bonds. Xantphos PD G3 demonstrates high efficiency in this reaction as well [].
R-B(OH)2 + RX + 2 Base -> RR + KOH + BX3 (Equation 2) []
  • Other Cross-Coupling Reactions: Xantphos PD G3 also finds application in Stille coupling, Sonogashira coupling, Hiyama coupling, and Heck reactions, showcasing its versatility in C-C bond formation strategies [].

Physical And Chemical Properties Analysis

  • Appearance: Yellow solid [].
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.
  • Solubility: Highly soluble in common organic solvents like dichloromethane, toluene, and THF [].
  • Stability: Air, moisture, and thermally stable [].

The catalytic cycle of Xantphos PD G3 involves several key steps:

  • Precatalyst Activation: The chloride ligand is displaced by a substrate (e.g., organic halide) to generate a vacant coordination site on the Pd center [].
  • Oxidative Addition: The Pd(II) center undergoes oxidative addition with another substrate (e.g., organometallic reagent) to form a Pd(IV) complex with a new C-Pd bond [].
  • Transmetallation: The organic group from the second substrate is transferred to the other organic fragment bound to Pd [].
  • Reductive Elimination: The newly formed C-C bond is established, and the Pd(II) catalyst regenerates with the chloride ligand being displaced [].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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